7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid
Description
Significance of Spirocyclic Systems in Chemical Space Exploration
Spirocyclic scaffolds are increasingly valued in medicinal chemistry for their ability to introduce three-dimensionality into molecular designs. libretexts.orglibretexts.org This departure from the often flat structures of traditional aromatic compounds can lead to improved pharmacological properties. libretexts.org The rigid, well-defined orientation of substituents on a spirocyclic core can enhance binding affinity and selectivity for biological targets. britannica.com Furthermore, the introduction of a spiro center, a quaternary carbon, increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher success rates in clinical drug development. libretexts.org This increased saturation can lead to improved physicochemical properties such as solubility and metabolic stability. libretexts.orgorganic-chemistry.org
Overview of the 7-Oxaspiro[3.5]non-1-ene-2-carboxylic Acid Framework
This compound is a specific molecule that integrates several key chemical features within a compact framework. Its structure is defined by a spiro[3.5]nonane core, where a four-membered cyclobutane (B1203170) ring and a six-membered tetrahydropyran (B127337) ring are joined by a central spiro atom. The "7-oxa" designation indicates the presence of an oxygen atom at the 7th position of the spirocyclic system, within the six-membered ring.
A defining feature of this particular compound is the α,β-unsaturated carboxylic acid moiety attached to the cyclobutane ring. This functionality consists of a carboxylic acid group directly attached to a carbon-carbon double bond. This arrangement is a well-known Michael acceptor and participates in a variety of chemical transformations, making it a valuable handle for further chemical modification. The presence of this reactive group, combined with the rigid spirocyclic core, makes this compound a potentially versatile building block in organic synthesis.
While detailed experimental data on this compound is not extensively documented in publicly available research literature, its availability from chemical suppliers and its assigned CAS number confirm its synthesis and existence as a distinct chemical entity.
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 2193065-02-8 |
Academic Context of Spirocyclic Carboxylic Acids and Their Analogues
The academic interest in spirocyclic compounds, including those containing carboxylic acid functionalities, is broad and multifaceted. Research has demonstrated that incorporating an oxygen atom into a spirocyclic unit can significantly improve water solubility and lower lipophilicity, which are desirable properties for drug candidates. organic-chemistry.org The synthesis of various oxa-spirocyclic carboxylic acids has been reported as a strategy to create novel amino acids and other valuable diamines for medicinal chemistry. organic-chemistry.org
The α,β-unsaturated carboxylic acid moiety is a classic functional group in organic chemistry, known for its versatile reactivity. google.com The development of new synthetic methods for creating α,β-unsaturated carboxylic acids, including those on complex scaffolds, is an ongoing area of research. rsc.org The combination of this reactive group with a spirocyclic framework, as seen in this compound, offers a platform for developing novel compounds with potential applications in various fields of chemical research. The enantioselective synthesis of spirocyclic compounds containing functionalities derived from α,β-unsaturated carboxylic acids is also an area of active investigation, highlighting the importance of stereochemical control in the synthesis of these complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
7-oxaspiro[3.5]non-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c10-8(11)7-5-9(6-7)1-3-12-4-2-9/h5H,1-4,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKONLBPXKVUFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 7 Oxaspiro 3.5 Non 1 Ene 2 Carboxylic Acid
Transformations of the Endocyclic Alkene
Oxidative Cleavage and Functionalization of the Alkene
Further research would be required to be published on 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid to enable a comprehensive discussion of its chemical behavior.
Stability and Ring-Opening Pathways of the Oxetane (B1205548) Component
The chemical behavior of this compound is significantly influenced by the presence of a strained four-membered oxetane ring. This component of the spirocyclic structure is prone to various ring-opening reactions, driven by the release of inherent ring strain. The stability of the oxetane ring and the pathways through which it opens are dependent on the reaction conditions, including the presence of acids, bases, nucleophiles, or radical initiators.
Strain-Release Reactions in the Four-Membered Ring System
The considerable ring strain of the oxetane ring in this compound, estimated to be around 106 kJ/mol for an unsubstituted oxetane, is a primary driver for its reactivity. researchgate.net This strain energy is slightly less than that of an epoxide ring but significantly higher than that of a five-membered tetrahydrofuran (B95107) ring. researchgate.net Consequently, the oxetane moiety can undergo ring-opening reactions under various conditions to yield more stable, acyclic structures.
Acid-catalyzed ring-opening is a common pathway for oxetanes. researchgate.netmagtech.com.cn In the presence of a Brønsted or Lewis acid, the oxygen atom of the oxetane ring is protonated or coordinated, which activates the ring towards nucleophilic attack. researchgate.net The regioselectivity of the nucleophilic attack on unsymmetrical oxetanes is influenced by both steric and electronic factors. magtech.com.cn Generally, under acidic conditions, weak nucleophiles will preferentially attack the more substituted carbon atom adjacent to the oxygen, proceeding through a pathway with carbocationic character. magtech.com.cn
The table below illustrates potential acid-catalyzed ring-opening reactions of a generic spirocyclic oxetane, analogous to the core of this compound, with different nucleophiles.
Table 1: Plausible Acid-Catalyzed Ring-Opening Reactions of a 7-Oxaspiro[3.5]nonane System
| Nucleophile | Acid Catalyst | Potential Product Structure |
| H₂O | H₂SO₄ | 1-(hydroxymethyl)cyclohexyl-1,3-diol derivative |
| CH₃OH | HCl | 1-((methoxymethyl)cyclohexyl)-1,3-diol derivative |
| Cl⁻ | HCl | 1-((chloromethyl)cyclohexyl)-1,3-diol derivative |
It is important to note that the presence of the carboxylic acid group within the this compound molecule could potentially influence these reactions, possibly through intramolecular catalysis or by affecting the solubility and stability of the compound in acidic media. The compatibility of the carboxylic acid group with the oxetane core is generally observed, with ring-opening primarily occurring under treatment with strong acids. chemrxiv.org
Radical Reactivity at the Oxetane Ring
While nucleophilic ring-opening reactions of oxetanes are well-documented, their reactivity towards radical species is a developing area of interest. The strained C-O bonds of the oxetane ring can be susceptible to cleavage under radical conditions, leading to the formation of open-chain radical intermediates. These intermediates can then participate in a variety of subsequent reactions.
Recent studies have demonstrated that oxetanes can undergo radical ring-opening, for instance, through cobalt-catalyzed processes. magtech.com.cn Such methods can generate radical species that can engage in reactions like Giese additions and cross-electrophile couplings. magtech.com.cn The regioselectivity of these radical reactions can complement that of traditional nucleophilic ring-opening methods. magtech.com.cn
For a molecule like this compound, radical-mediated ring-opening could potentially be initiated by various radical sources. The resulting radical intermediates would likely be stabilized by the adjacent oxygen atom. The table below outlines hypothetical radical-mediated reactions involving the oxetane moiety.
Table 2: Hypothetical Radical-Mediated Reactions of the Oxetane Ring in a 7-Oxaspiro[3.5]nonane System
| Radical Initiator | Reactant | Potential Reaction Type |
| AIBN / Bu₃SnH | - | Reductive ring-opening |
| PhI(OAc)₂ / I₂ | Alkene | Intermolecular addition |
| Co(II) complex | - | Catalytic ring-opening |
The interplay between the oxetane, the cyclobutene (B1205218) ring, and the carboxylic acid functionality would likely dictate the ultimate outcome of any radical reaction.
Investigating Reaction Mechanisms via Spectroscopic and Kinetic Studies
A thorough understanding of the reaction mechanisms of this compound necessitates the use of spectroscopic and kinetic studies. These investigations can provide valuable insights into the structures of intermediates, transition states, and the rates of various reaction pathways.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are fundamental for characterizing the structure of the starting material, any intermediates that can be isolated, and the final products of a reaction. Changes in chemical shifts and coupling constants can provide evidence for ring-opening or rearrangements. For instance, the disappearance of characteristic oxetane proton signals and the appearance of new signals corresponding to an acyclic diol derivative would be indicative of a ring-opening reaction.
Infrared (IR) spectroscopy can be employed to monitor the disappearance of the characteristic C-O-C stretching vibrations of the oxetane ring and the appearance of new functional groups, such as a broad O-H stretch in the case of hydrolysis.
Kinetic studies, often conducted using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) to monitor the concentration of reactants and products over time, can help to determine the rate laws of the reactions. This information is crucial for elucidating the reaction mechanism, including identifying the rate-determining step and the species involved in it. For acid-catalyzed ring-opening, kinetic studies can help to determine the order of the reaction with respect to the acid and the oxetane, providing evidence for the proposed mechanism.
Table 3: Application of Spectroscopic and Kinetic Methods for Mechanistic Investigations
| Technique | Information Provided |
| ¹H and ¹³C NMR | Structural elucidation of reactants, intermediates, and products. |
| Infrared (IR) Spectroscopy | Identification of functional group transformations. |
| Mass Spectrometry (MS) | Determination of molecular weights of products and intermediates. |
| UV-Vis Spectroscopy | Monitoring reaction kinetics for chromophoric species. |
| HPLC | Separation and quantification of reactants and products for kinetic analysis. |
Computational studies could also complement experimental data by providing theoretical insights into the stability of intermediates and the energy barriers of different reaction pathways.
Derivatization Strategies and Design of Analogues of 7 Oxaspiro 3.5 Non 1 Ene 2 Carboxylic Acid
Synthesis of Functionalized 7-Oxaspiro[3.5]nonane Carboxylic Acid Derivatives
While direct synthetic routes for 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid are not extensively detailed in available literature, the synthesis of closely related analogues, such as 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives, provides significant insight into potential functionalization strategies. These strategies are designed to be facile and scalable, allowing for the production of multigram quantities of diverse compounds for drug discovery pipelines. univ.kiev.uauniv.kiev.ua
The synthetic approaches often begin with a core spirocyclic structure which is then subjected to various chemical transformations to introduce a range of functional groups. univ.kiev.ua For instance, BOC-protected alcohol derivatives of the spirocyclic core can be efficiently oxidized to their corresponding aldehydes using reagents like Dess-Martin periodinane. univ.kiev.ua These aldehydes serve as versatile intermediates for further modifications. One key transformation is the Seyferth–Gilbert homologation or the use of the Bestmann-Ohira reagent to convert the aldehydes into alkynes. researchgate.net This introduces a valuable functional group that can be used for subsequent coupling reactions. These multi-step syntheses yield a variety of functionalized derivatives, demonstrating the chemical tractability of the spiro[3.5]nonane scaffold. univ.kiev.uaresearchgate.net
The yields for these transformations are generally decent, allowing for the production of significant quantities for further study. univ.kiev.ua Purification techniques are tailored to the properties of the specific derivative and include flash column chromatography and vacuum distillation. univ.kiev.uaresearchgate.net
Table 1: Summary of Synthetic Results for Functionalized 7-oxa-2-azaspiro[3.5]nonane Derivatives
| Compound Type | Starting Material | Key Reagent/Reaction | Yield (%) | Purification Method |
|---|---|---|---|---|
| BOC-protected alcohol | - | - | 91.1 | None |
| BOC-protected aldehyde | BOC-protected alcohol | Dess-Martin periodinane | 56.4 | Vacuum distillation |
| BOC-protected alkyne | BOC-protected aldehyde | Bestmann-Ohira reagent | - | Flash column chromatography |
Bioisosteric Analogues and Their Chemical Synthesis
Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological properties of a molecule while retaining its desired biological activity. researchgate.net Spirocyclic scaffolds are of particular interest as bioisosteres due to their three-dimensional nature, which can lead to improved metabolic stability. univ.kiev.ua
Oxa-azaspiro[3.5]nonane Carboxylic Acids as Pipecolic Acid Mimics
The 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid structure has been specifically reported as a bioisostere of pipecolic acid. univ.kiev.uauniv.kiev.ua Pipecolic acid is a non-proteinogenic amino acid that is a valuable fragment in many bioactive molecules. By mimicking the spatial arrangement and chemical properties of the pipecolic acid fragment, these spirocyclic analogues can be incorporated into drug candidates with the potential for novel or improved therapeutic profiles. univ.kiev.ua This mimicry is a central concept driving the synthesis and evaluation of this class of compounds in drug design. univ.kiev.ua
Preparation of Labeled Analogues for Mechanistic and Interaction Studies
Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms, studying enzyme kinetics, and conducting in vivo imaging studies such as Positron Emission Tomography (PET). nih.govimist.ma While specific examples of labeled this compound are not prominent in the literature, general methods for isotopic labeling of carboxylic acids are well-established and applicable.
One common strategy involves the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O). researchgate.netnih.gov For the carboxylic acid moiety, a powerful technique is the direct carboxylate exchange using isotopically labeled carbon dioxide (e.g., [¹³C]CO₂). imist.ma This method allows for the late-stage introduction of the label into the molecule. The use of labeled precursors in the synthetic route is another foundational approach. nih.gov For example, using a ¹³C-labeled starting material in the synthesis of the spirocyclic core would result in a final product labeled at a specific position. Such labeled analogues enable detailed mechanistic investigations through techniques like NMR spectroscopy and mass spectrometry, which can track the fate of atoms through complex chemical or biological transformations. nih.govnih.gov
Computational Design and Virtual Screening of Spirocyclic Derivatives
Computational chemistry has become a vital component of modern drug discovery, enabling the rational design and rapid evaluation of new chemical entities. nih.govnih.gov For complex structures like spirocyclic compounds, computational techniques allow for high-throughput optimization studies that would be challenging to perform experimentally. nih.gov
Virtual screening is a key computational method used to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.govub.edu This can be done through ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which use the 3D structure of the target protein to dock and score potential ligands. ub.edu For novel spiro[3.5]nonane derivatives, molecular docking could be used to predict their binding affinity and orientation within a target's active site. mdpi.com An example of this approach was seen in the analysis of novel spirooxindole derivatives, where molecular docking was used to identify a compound with a substantial binding affinity for several cancer-related protein targets. mdpi.com These in silico methods help prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery process. nih.govnih.gov
Theoretical and Computational Studies on Oxaspiro 3.5 Nonane Systems
Quantum Chemical Characterization of Molecular Structure and Conformation
Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For systems analogous to 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid, DFT calculations, often employing hybrid functionals such as B3LYP or CAM-B3LYP with basis sets like 6-31G** or 6-311++G(d,p), are routinely used to investigate electronic structure and energetics. researchgate.netbohrium.com
These calculations would be expected to reveal the influence of the electronegative oxygen atom and the π-system of the cyclohexene (B86901) ring on the electron distribution within the molecule. The carboxylic acid group, being a strong electron-withdrawing group, would further polarize the molecule. Key energetic parameters that could be determined for this compound using DFT include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. In related spiro-heterocycles, the nature and position of substituents have been shown to significantly tune these frontier orbital energies. bohrium.com
Table 1: Representative DFT Functionals and Basis Sets for Spiro-heterocycle Calculations
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G* | Geometry Optimization, Vibrational Frequencies |
| CAM-B3LYP | 6-311++G(d,p) | Electronic Excitations, Charge Transfer Properties |
| M06-2X | def2-TZVP | Thermochemistry, Non-covalent Interactions |
This table is illustrative and based on methods used for analogous systems.
While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, can provide benchmark-quality data, albeit at a higher computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are used for highly accurate energy calculations. For a flexible molecule like this compound, which has multiple rotatable bonds and ring puckering possibilities, a thorough conformational analysis is crucial.
Ab initio calculations on related azaborospiropentanes have been successfully used to determine optimized structural parameters and thermodynamic properties. nih.gov For this compound, such methods could be employed to map the potential energy surface associated with the rotation of the carboxylic acid group and the puckering of the cyclohexene ring.
Semi-empirical methods, being computationally less demanding, can be suitable for initial, broader conformational searches, the results of which can then be refined using higher-level DFT or ab initio calculations.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, allowing for the characterization of transient intermediates and high-energy transition states that are often difficult to observe experimentally.
The synthesis of spirocyclic oxetanes can be achieved through various synthetic routes, including the Paternò-Büchi reaction. rsc.org Computational studies on the formation of related spiro-heterocycles have utilized DFT to elucidate the reaction mechanisms. researchgate.net For instance, in the context of aza-spiro compounds, DFT calculations have been used to validate proposed reaction mechanisms by comparing the calculated parameters of spiro-compounds and transition states with ground state parameters. researchgate.net The preference for a particular reaction pathway is often determined by the relative stability of the various intermediates involved.
A computational analysis of the formation of this compound could involve modeling the cycloaddition of appropriate precursors and calculating the activation energies for different possible stereochemical outcomes. Such studies would provide valuable insights for optimizing synthetic strategies.
The reactivity of the strained oxetane (B1205548) ring is a key feature of this compound. Computational methods can be used to model the kinetics and thermodynamics of reactions involving this moiety, such as ring-opening reactions. DFT calculations have been employed to study the mechanism of intramolecular aryl ether rearrangements that proceed through spirocyclic intermediates. acs.org
Thermochemical calculations, based on computed vibrational frequencies and electronic energies, can provide estimates of reaction enthalpies, entropies, and Gibbs free energies. nih.gov These data are crucial for predicting the feasibility and spontaneity of a given reaction. For example, ab initio calculations on azaborospiropentanes have been used to determine enthalpies of formation and specific enthalpies of combustion. nih.gov Similar calculations for this compound could provide valuable data on its energetic properties.
Table 2: Computationally Derived Thermochemical Data for a Hypothetical Reaction of an Oxaspiro System
| Thermodynamic Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -15.2 |
| Entropy of Reaction (ΔS) | -5.8 cal/mol·K |
| Gibbs Free Energy (ΔG) at 298 K | -13.5 |
This data is illustrative and represents the type of information that can be obtained from thermochemical calculations.
Prediction and Interpretation of Spectroscopic Data (e.g., NMR, IR, Chiroptical)
Computational spectroscopy is a vital adjunct to experimental characterization, aiding in the assignment of complex spectra and providing a deeper understanding of the relationship between molecular structure and spectroscopic response.
DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental Infrared (IR) spectra. The calculated vibrational modes can be visualized to aid in the assignment of specific spectral bands to the stretching and bending motions of different functional groups within the molecule. For the parent oxetane, high-resolution FTIR spectra have been extensively analyzed with the aid of theoretical calculations. researchgate.net For this compound, DFT calculations could predict the characteristic vibrational frequencies of the oxetane C-O-C stretch, the C=C stretch of the cyclohexene ring, and the C=O and O-H stretches of the carboxylic acid group.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is another important application of computational chemistry. liverpool.ac.uk By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be invaluable for confirming the structure of a newly synthesized compound and for assigning the signals in complex experimental spectra.
Given that this compound is chiral, chiroptical spectroscopic techniques such as optical rotation (OR) and electronic circular dichroism (ECD) are essential for its characterization. Ab initio and DFT calculations have become indispensable for predicting these properties. researchgate.netnih.gov By calculating the chiroptical response for a specific enantiomer, it is possible to assign the absolute configuration of the molecule by comparing the calculated and experimental data. Such calculations have been successfully applied to a wide range of chiral molecules, including complex natural products.
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the conformational dynamics and flexibility of molecular systems at an atomic level. sci-hub.ru For the 7-oxaspiro[3.5]nonane scaffold, MD simulations can provide detailed insights into how the molecule behaves over time, exploring its accessible conformations and the transitions between them. Such studies are crucial for understanding the structure-property relationships of these spirocyclic systems.
The conformational landscape of oxaspiro[3.5]nonane systems is complex due to the spirocyclic fusion of a cyclobutene (B1205218) and a tetrahydropyran (B127337) ring. This arrangement restricts the conformational freedom compared to acyclic analogues, but significant flexibility remains in the six-membered ether ring. The primary goal of MD simulations in this context is to map out the potential energy surface of the molecule and identify the most stable low-energy conformations.
The simulation process typically begins with the generation of a starting 3D structure of the molecule, which is then placed in a simulated environment, often a box of solvent molecules like water, to mimic solution-phase behavior. The interactions between all atoms are described by a force field, a set of empirical energy functions. The system's evolution over time is then calculated by integrating Newton's laws of motion, providing a trajectory that describes the positions and velocities of the atoms.
For the 7-oxaspiro[3.5]nonane system, key areas of conformational flexibility to be investigated via MD simulations would include:
Puckering of the Tetrahydropyran Ring: The six-membered ring can adopt several conformations, such as chair, boat, and twist-boat. MD simulations can determine the relative populations of these conformers and the energy barriers for interconversion between them.
Orientation of Substituents: The carboxylic acid group at the C2 position of the cyclobutene ring has its own rotational freedom. The orientation of this group relative to the spirocyclic core can be influenced by solvent interactions and intramolecular hydrogen bonding. Studies on acetic acid have shown that while the syn conformation is generally preferred, the anti state can also be present in solution. nih.gov
Solvent Effects: The surrounding solvent can significantly influence conformational preferences. nih.gov MD simulations explicitly model solvent molecules, allowing for the study of how hydrogen bonding and dielectric effects stabilize or destabilize certain conformations. For instance, polar solvents might favor conformations where the carboxylic acid group is more exposed and able to form hydrogen bonds.
The following interactive table presents hypothetical data that could be generated from an MD simulation of this compound in an aqueous environment, illustrating the relative populations of different tetrahydropyran ring conformations.
| Ring Conformation | Population (%) | Average Ring Puckering Angle (degrees) | Interconversion Energy Barrier (kcal/mol) |
| Chair | 75 | 55.2 | 10.5 (to Twist-Boat) |
| Twist-Boat | 20 | 35.8 | 5.3 (to Chair) |
| Boat | 5 | 10.1 | 6.8 (to Twist-Boat) |
Note: The data in this table is illustrative and represents the type of results expected from a detailed molecular dynamics study.
These computational insights are invaluable for rationalizing experimental observations, such as those from NMR spectroscopy, and for predicting the chemical reactivity and biological activity of novel oxaspiro[3.5]nonane derivatives. rsc.orgnih.gov
Structure Activity Relationship Sar and Molecular Recognition Principles for 7 Oxaspiro 3.5 Non 1 Ene 2 Carboxylic Acid Derivatives
Role of Spirocyclic Architecture in Molecular Shape and Rigidity
The spirocyclic architecture is a key determinant of the molecular shape and rigidity of 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid and its derivatives. This structural feature, where two rings share a single carbon atom, imparts a distinct three-dimensionality that is often advantageous in drug design. This "escape from flatland" is a modern approach to creating novel chemical structures with improved pharmacological properties. univ.kiev.ua
The spirocyclic core introduces a rigid, well-defined orientation of the substituents, which can lead to higher binding affinity and selectivity for biological targets. This rigidity reduces the entropic penalty upon binding to a receptor, as the molecule does not need to adopt a specific conformation from a multitude of possibilities. Spirocyclic bioisosteres are noted for their improved metabolic stability, particularly against oxidative enzymes, which is a common issue for some heterocyclic structures like piperidine. univ.kiev.ua
Investigating the Impact of Carboxylic Acid and Alkene Functionalities on Intermolecular Interactions
The carboxylic acid and alkene functionalities are critical for the intermolecular interactions of this compound derivatives with their biological targets.
The carboxylic acid group is a versatile functional group that can act as both a hydrogen bond donor and acceptor. At physiological pH, it is typically deprotonated to form a carboxylate anion, which can engage in strong electrostatic interactions, including salt bridges and charge-charge interactions, with positively charged residues like arginine and lysine (B10760008) in a protein's active site. semanticscholar.org The planar nature of the carboxylic acid group also influences the local geometry of interactions. semanticscholar.org
The alkene functionality (the double bond in the cyclobutene (B1205218) ring) introduces a region of planar geometry and electron density (π-electrons). This can lead to various non-covalent interactions, such as:
π-π stacking: Interactions with aromatic rings of amino acid residues like phenylalanine, tyrosine, and tryptophan.
Cation-π interactions: Interactions with positively charged groups.
Hydrogen bonding: The π-system can act as a weak hydrogen bond acceptor.
The presence and positioning of these functionalities on the rigid spirocyclic scaffold create a specific pharmacophore that dictates the molecule's binding properties.
Strategies for Modulating ADME-Relevant Molecular Properties through Structural Design
The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are crucial for its clinical success. Structural modifications to the this compound scaffold can be employed to fine-tune these properties.
Lipophilicity, often expressed as logP or logD, is a critical parameter that influences a molecule's ability to cross biological membranes. The aqueous solubility is also vital for drug formulation and absorption. For derivatives of this compound, these properties can be modulated through various derivatization strategies. researchgate.net
For instance, converting the carboxylic acid to an ester or an amide can increase lipophilicity. Introducing polar functional groups, such as hydroxyl or amino groups, elsewhere on the spirocyclic rings can enhance aqueous solubility. It has been observed in related azaspiro[3.3]heptane systems that the introduction of a spirocyclic center can, in some cases, lower the lipophilicity (logD7.4) of a molecule, which can be a desirable outcome to improve solubility and reduce off-target effects. researchgate.net
Table 1: Predicted Effects of Derivatization on Lipophilicity and Solubility
| Derivative of this compound | Predicted Change in Lipophilicity (logP) | Predicted Change in Aqueous Solubility |
| Methyl ester | Increase | Decrease |
| Amide | Increase (less than ester) | Variable |
| Hydroxylation of the tetrahydropyran (B127337) ring | Decrease | Increase |
| Alkylation of the tetrahydropyran ring | Increase | Decrease |
This table presents generalized predictions based on established principles of medicinal chemistry.
A significant advantage of spirocyclic scaffolds is their often-enhanced metabolic stability. univ.kiev.ua The quaternary spirocenter is generally resistant to metabolic degradation. For derivatives of this compound, the primary sites of metabolism would likely be the functional groups or the non-spiro carbon atoms.
Strategies to improve metabolic stability could include:
Blocking metabolic hotspots: Introducing groups like fluorine at positions susceptible to oxidation.
Modifying the carboxylic acid: As mentioned, esterification or amidation can prevent rapid metabolism of the carboxylic acid, although this will also change the molecule's interaction with its target.
In studies of related spirocyclic compounds, such as 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives, optimization of the scaffold led to compounds with high metabolic stability in human and mouse liver microsomes. nih.gov
Bioisosteric Replacement as a Tool for Modifying Receptor Interactions
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another group with similar physical and chemical properties, with the aim of improving potency, selectivity, or ADME properties. nih.gov
For this compound derivatives, the carboxylic acid could be replaced with other acidic bioisosteres such as:
Tetrazole: A common carboxylic acid bioisostere that is more lipophilic and metabolically stable. nih.gov
Hydroxamic acid
Sulfonamide
The spirocyclic core itself can be considered a bioisostere for other cyclic systems. For example, spiro[3.3]heptane has been investigated as a non-collinear bioisostere for phenyl rings. researchgate.net Similarly, the 7-Oxaspiro[3.5]nonane system could be a bioisostere for other substituted cyclohexane (B81311) or tetrahydropyran rings, offering a different three-dimensional arrangement of functional groups.
Development of Chemical Probes for Target Identification
Chemical probes are small molecules designed to interact with a specific protein target, enabling the study of that target's function in a biological system. nih.gov Derivatives of this compound could be developed into chemical probes for target identification.
This would typically involve:
Identifying a bioactive derivative: A compound that shows a desired biological effect.
Introducing a reactive or reporter group:
A reactive group (e.g., an electrophile) could be incorporated to form a covalent bond with the target protein, allowing for its subsequent isolation and identification.
A reporter group (e.g., a fluorescent tag, a biotin (B1667282) tag, or a clickable alkyne) could be attached to the scaffold. This allows for visualization of the target or its pull-down from a cell lysate.
The alkene functionality in the parent compound could potentially be functionalized to introduce such groups without drastically altering the core structure and its binding properties. The development of such probes would be a crucial step in elucidating the mechanism of action of any bioactive derivatives of this spirocyclic scaffold. researchgate.net
Emerging Research Areas and Future Perspectives for 7 Oxaspiro 3.5 Non 1 Ene 2 Carboxylic Acid Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex spirocyclic molecules often involves multi-step processes that can be resource-intensive and challenging to scale up using traditional batch methods. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers a powerful alternative that provides precise control over reaction parameters, improved safety, and enhanced scalability. spirochem.comacs.org
The integration of flow chemistry has already proven effective in accelerating the synthesis of complex spirocyclic natural products like spirodienal A. nih.govsyrris.com This approach allows for the telescoping of multiple reaction steps, minimizing manual handling and purification of intermediates. For a molecule like 7-Oxaspiro[3.5]non-1-ene-2-carboxylic acid, flow chemistry could be instrumental in optimizing key synthetic steps, such as the formation of the strained oxetane (B1205548) ring or stereoselective functionalizations. Automated synthesis platforms, coupled with flow reactors, could enable the rapid generation of a library of derivatives by systematically varying reactants and conditions, thereby accelerating the exploration of its chemical space. spirochem.com
| Parameter | Traditional Batch Synthesis | Flow Chemistry Synthesis | Potential Impact on Spirocycle Synthesis |
|---|---|---|---|
| Process Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. spirochem.com | Improved yields and stereoselectivity in complex cyclization reactions. |
| Scalability | Non-linear and often problematic scale-up. | Linear scalability by extending reaction time or using larger reactors. spirochem.com | Facilitates production of spirocyclic compounds for extensive testing. |
| Safety | Handling of large volumes of hazardous reagents. | Small reaction volumes at any given time, minimizing risk. syrris.com | Enables the use of highly reactive intermediates for novel spirocycle construction. |
| Reaction Time | Often lengthy due to slow heating/cooling cycles. | Rapid heat and mass transfer lead to significantly faster reactions. syrris.com | High-throughput screening of reaction conditions to optimize synthesis. |
Advanced Analytical Techniques for Complex Spirocyclic Mixtures
The synthesis of spirocyclic compounds can often result in complex mixtures containing diastereomers and enantiomers due to the creation of chiral centers, including the spiroatom itself. wikipedia.org The rigid, three-dimensional nature of these molecules can also lead to unique challenges in separation and characterization. Advanced analytical techniques are crucial for the unambiguous identification and quantification of the components in these mixtures.
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, allowing for the separation of isomers and their structural elucidation through characteristic fragmentation patterns. acs.org For particularly challenging separations of stereoisomers, supercritical fluid chromatography (SFC) and advanced nuclear magnetic resonance (NMR) techniques, such as those involving chiral resolving agents, are becoming increasingly important. Furthermore, ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of the ions, which can be invaluable for differentiating between closely related spirocyclic isomers. acs.org
| Analytical Technique | Principle of Operation | Application to Spirocyclic Mixtures |
|---|---|---|
| LC-MS/MS | Separation by chromatography followed by mass analysis and fragmentation. acs.org | Separates diastereomers and provides structural information for identification. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for high-efficiency separations. | Effective for chiral separations to resolve enantiomers of spirocycles. |
| Chiral NMR Spectroscopy | Uses chiral resolving or solvating agents to induce chemical shift differences between enantiomers. | Determines enantiomeric purity and absolute configuration. |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their drift time through a gas-filled chamber. acs.org | Differentiates between isobaric isomers (compounds with the same mass but different shapes). |
Chemoinformatic and Machine Learning Approaches in Spirocycle Design
Chemoinformatics and machine learning (ML) are transforming molecular design by enabling the rapid analysis of vast chemical datasets and the prediction of molecular properties. hilarispublisher.comazolifesciences.com These computational tools are particularly valuable for navigating the complex chemical space of spirocyclic compounds. taylorfrancis.com For this compound, these approaches can accelerate the design of new analogs with tailored properties.
By creating large virtual libraries of derivatives and calculating their physicochemical properties (e.g., solubility, lipophilicity), chemoinformatic tools can filter for candidates with desirable drug-like characteristics. taylorfrancis.com Machine learning models, trained on existing data, can predict biological activities, metabolic stability, or material properties of novel spirocycles before they are synthesized. atomwise.comschrodinger.com Generative models can even design entirely new spirocyclic scaffolds with optimized properties, pushing the boundaries of what is synthetically accessible. github.com
| Computational Approach | Function | Relevance to this compound |
|---|---|---|
| Virtual Screening | Filters large compound libraries against a biological target computationally. azolifesciences.com | Identifies potential biological targets for the spirocycle and its derivatives. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to build predictive models. hilarispublisher.com | Guides the design of more potent analogs by identifying key structural features. |
| Generative AI Models | Designs novel molecules with desired properties from scratch. github.com | Creates new, synthetically feasible spiro-oxetane scaffolds with optimized characteristics. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to predict conformational preferences. schrodinger.com | Elucidates how the spirocycle's 3D shape influences its interaction with biological targets or other molecules. |
Interdisciplinary Research with Chemical Biology (Focusing on Chemical Principles)
The distinct three-dimensional (3D) geometry of spirocycles makes them highly attractive scaffolds for chemical biology and medicinal chemistry. researchgate.nettandfonline.com Unlike flat, aromatic systems, spiro compounds project their functional groups into 3D space, which can lead to more specific and effective interactions with biological targets like proteins. chembridge.com
The core chemical principle is the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic frameworks. bldpharm.com A higher Fsp3 is correlated with improved clinical success in drug development, partly because it leads to more complex and precise 3D shapes that can better match the contours of protein binding sites. chembridge.combldpharm.com The conformational rigidity of the spiro[3.5]nonane system locks the appended functional groups into well-defined spatial orientations, reducing the entropic penalty upon binding to a target. The oxetane ring itself is a valuable motif, acting as a polar, metabolically stable bioisostere for less favorable groups like gem-dimethyl or carbonyl functions. acs.orgacs.org Research on this compound in this area would focus on how these fundamental chemical properties translate into specific biological interactions.
| Chemical Principle | Description | Implication for Biological Interaction |
|---|---|---|
| High Fsp3 Character | A higher proportion of sp3-hybridized (tetrahedral) carbons. bldpharm.com | Leads to greater three-dimensionality, improving binding specificity and physicochemical properties like solubility. chembridge.com |
| Conformational Rigidity | The molecular structure is locked into a limited number of low-energy shapes. researchgate.net | Precise positioning of functional groups for optimal interaction with a target, reducing the entropy loss upon binding. tandfonline.com |
| Vectorial Projection of Substituents | Functional groups are projected away from the core scaffold in defined directions. | Allows for the exploration of different regions of a binding pocket to enhance potency and selectivity. |
| Oxetane as a Polar Motif | The strained ether is a good hydrogen bond acceptor and is more polar than a corresponding hydrocarbon group. mdpi.comnih.gov | Can introduce key hydrogen bonding interactions with a target and improve aqueous solubility. acs.org |
Applications in Supramolecular Chemistry and Materials Science
The unique combination of a rigid spirocyclic core and a polar oxetane ring in this compound makes it an intriguing building block (tecton) for supramolecular chemistry and materials science. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to construct large, ordered assemblies from smaller molecular components.
The carboxylic acid group is a classic hydrogen-bonding motif, capable of forming predictable dimers or chains. The oxetane oxygen can also act as a strong hydrogen bond acceptor. nih.gov The rigid, well-defined geometry of the spiro scaffold could be exploited to direct the formation of complex, 3D supramolecular architectures like crystalline organic frameworks or gels. In materials science, the strained oxetane ring presents an opportunity for ring-opening polymerization. acs.org Incorporating this spirocyclic monomer into polymers could lead to new materials with unique thermal, mechanical, or optical properties derived from the constrained, 3D nature of the repeating unit.
| Field | Potential Application | Key Enabling Feature of the Molecule |
|---|---|---|
| Supramolecular Chemistry | Directional building block for crystal engineering. | Rigid spirocyclic core and predictable hydrogen-bonding sites (carboxylic acid, oxetane). |
| Materials Science | Monomer for novel polymers via ring-opening polymerization. | High ring strain of the four-membered oxetane ring. acs.org |
| Supramolecular Gels | Formation of self-assembled fibrillar networks to create soft materials. | Directional non-covalent interactions leading to one-dimensional growth. |
| Functional Materials | Development of materials with tailored porosity or chiroptical properties. | The inherent chirality and defined 3D structure of the spirocyclic framework. |
Q & A
Q. What are the key synthetic pathways for 7-oxaspiro[3.5]non-1-ene-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, including cyclization and functionalization reactions. For example, spirocyclic intermediates are generated via cycloaddition or ring-closing metathesis, followed by carboxylic acid derivatization. Reaction conditions such as solvent polarity, temperature, and catalyst choice (e.g., trifluoroacetic acid for deprotection) significantly impact purity. Purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as demonstrated in scaled syntheses .
Q. How can the spirocyclic structure of this compound be confirmed experimentally?
X-ray crystallography is the gold standard for structural elucidation. Programs like SHELXL refine crystallographic data to resolve bond angles and torsional strain in the spiro system . Complementary techniques include NMR (e.g., NMR for carbonyl and sp-hybridized carbons) and high-resolution mass spectrometry (HRMS) to verify molecular formula .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
As a carboxylic acid, it exhibits pH-dependent solubility: protonated at low pH (insoluble in water) and deprotonated at high pH (soluble as carboxylate salts). Stability studies in aqueous buffers (pH 1–12) should monitor degradation via HPLC, with accelerated aging tests at elevated temperatures (e.g., 40°C) to assess hydrolytic susceptibility of the oxaspiro ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
Discrepancies between theoretical and observed NMR/IR spectra may arise from conformational flexibility or crystal packing effects. Methodological solutions include:
Q. What strategies optimize enantioselective synthesis of this compound for chiral drug intermediates?
Chiral resolution can be achieved via:
- Asymmetric catalysis : Use of chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts to control stereochemistry during cyclization.
- Enzymatic resolution : Lipase-mediated hydrolysis of ester precursors to isolate enantiopure carboxylic acids. Scalability challenges (e.g., catalyst loading, racemization) require DoE (Design of Experiments) to balance yield and enantiomeric excess (ee) .
Q. How does the oxaspiro ring influence bioactivity in medicinal chemistry applications?
The spirocyclic framework enhances metabolic stability and target binding by restricting conformational mobility. For example:
- Protease inhibition : The oxaspiro moiety mimics transition states in enzyme active sites (e.g., HIV protease).
- Membrane permeability : Reduced polarity compared to linear analogs improves cellular uptake. Structure-activity relationship (SAR) studies should compare activity of derivatives with modified ring sizes or substituents .
Q. What analytical methods are recommended for detecting impurities in scaled-up batches?
- LC-MS/MS : Identifies trace impurities (<0.1%) via fragmentation patterns.
- Chiral HPLC : Resolves enantiomeric contaminants using polysaccharide-based columns.
- Thermogravimetric analysis (TGA) : Monitors residual solvents or degradation products during bulk storage .
Methodological Considerations
Q. How should researchers design experiments to validate computational models of this compound’s reactivity?
- Benchmarking : Compare DFT-predicted reaction pathways (e.g., activation energies) with kinetic data from stopped-flow spectroscopy.
- Isotopic labeling : Use -tracing to confirm mechanistic steps in hydrolysis or esterification .
- Cross-validation : Replicate results across multiple software suites (e.g., Gaussian, ORCA) to minimize algorithmic bias .
Q. What protocols mitigate risks when handling this compound in biological assays?
- Toxicity screening : Pre-test in vitro cytotoxicity (e.g., HepG2 cells) to establish safe working concentrations.
- Decontamination : Use 10% NaOH solution to neutralize spills (carboxylic acid reactivity).
- First aid : Immediate rinsing with water for eye/skin exposure, as per OSHA guidelines .
Data Management and Reproducibility
Q. How can open-data principles be applied to studies involving this compound without compromising proprietary research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
